molecular formula C16H21N3O5S B2811808 methyl (4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)phenyl)carbamate CAS No. 1795303-85-3

methyl (4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2811808
CAS No.: 1795303-85-3
M. Wt: 367.42
InChI Key: WIXKLBNNETZMMZ-UHFFFAOYSA-N
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Description

Methyl (4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)phenyl)carbamate is a structurally complex molecule featuring a phenyl carbamate core substituted at the 4-position with a sulfamoyl group. This sulfamoyl group is further linked to a branched propyl chain containing a hydroxyl group and a 1-methyl-1H-pyrrol-2-yl heterocycle. While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs in the literature suggest relevance in medicinal or agrochemical contexts, particularly given the prevalence of sulfonamides and carbamates in bioactive molecules .

Properties

IUPAC Name

methyl N-[4-[[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-19-11-3-4-14(19)15(20)9-10-17-25(22,23)13-7-5-12(6-8-13)18-16(21)24-2/h3-8,11,15,17,20H,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXKLBNNETZMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Target Compound

  • Core : Phenyl carbamate.
  • Substituents :
    • Sulfamoyl group at the 4-position.
    • 3-Hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl chain attached to the sulfamoyl nitrogen.
  • Key Functional Groups : Carbamate, sulfonamide, hydroxyl, pyrrole.

Analog 1 : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide ()

  • Core : Pyrrole-carboxamide.
  • Substituents :
    • Trifluoromethylpyridinylmethyl group at the 4-position.
    • 2-Methylimidazole-ethyl chain at the carboxamide nitrogen.
  • Key Functional Groups : Carboxamide, imidazole, trifluoromethylpyridine.
  • Synthesis : 35% yield; HPLC purity 98.67%; ESIMS m/z: 392.2 .

Analog 2 : N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (Compound 25, )

  • Core : Pyridinesulfonamide.
  • Substituents :
    • 3,4,5-Trimethylpyrazole at the 4-position.
    • 4-Chlorophenylcarbamoyl group at the sulfonamide nitrogen.
  • Key Functional Groups : Sulfonamide, pyrazole, chlorophenyl.
  • Synthesis : 75% yield; mp 178–182°C; IR νmax 1727 cm⁻¹ (C=O); NMR δ 9.26 ppm (NH) .

Analog 3 : N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (Compound 15, )

  • Core : Pyridinesulfonamide.
  • Substituents :
    • 4-Phenylpiperazine at the 4-position.
    • Phenylcarbamoyl group at the sulfonamide nitrogen.
  • Key Functional Groups : Sulfonamide, piperazine, phenylcarbamate.
  • Synthesis : 73% yield; mp 154–156°C; IR νmax 1640 cm⁻¹ (C=O) .

Analog 4 : Methyl-2-[3,5-dibromo-2-({[3-bromo-1-(3-chlorpyridin-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)benzoyl]-1,2-dimethylhydrazine-carboxylate ()

  • Core : Benzoyl-hydrazine carboxylate.
  • Substituents :
    • Brominated pyrazole-carboxamide.
    • 3-Chloropyridinyl group.
  • Key Functional Groups : Carboxylate, hydrazine, brominated aryl.
  • Context: Listed as a ryanodine receptor modulator in agrochemistry .

Comparative Analysis Table

Feature Target Compound Analog 1 Analog 2 Analog 3 Analog 4
Core Structure Phenyl carbamate Pyrrole-carboxamide Pyridinesulfonamide Pyridinesulfonamide Benzoyl-hydrazine carboxylate
Key Substituents Hydroxypropyl-pyrrole, sulfamoyl Trifluoromethylpyridine, imidazole Trimethylpyrazole, chlorophenyl Phenylpiperazine, phenylcarbamoyl Bromopyrazole, chloropyridine
Functional Groups Carbamate, sulfonamide, hydroxyl, pyrrole Carboxamide, imidazole, CF₃ Sulfonamide, pyrazole, Cl Sulfonamide, piperazine Carboxylate, hydrazine, Br
Synthetic Yield N/A 35% 75% 73% N/A
Purity N/A 98.67% (HPLC) 99% (elemental analysis) N/A N/A
Physicochemical Data N/A ESIMS m/z: 392.2 mp 178–182°C mp 154–156°C N/A

Key Structural and Functional Differences

Carbamate vs. Carboxamide : The target’s methyl carbamate may confer greater metabolic stability compared to carboxamide analogs (e.g., Analog 1), which are prone to hydrolysis .

Hydroxyl Group : The 3-hydroxypropyl chain in the target could enhance solubility via hydrogen bonding, contrasting with lipophilic groups like trifluoromethylpyridine (Analog 1) or brominated aryl systems (Analog 4) .

Heterocyclic Moieties : The 1-methylpyrrole in the target differs from pyrazole (Analog 2) or imidazole (Analog 1), impacting aromatic stacking and steric bulk .

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions optimize yield?

Methodological Answer: The synthesis involves sequential functionalization of the phenylcarbamate and sulfamoyl groups. A typical route includes:

  • Step 1: Reacting 4-aminophenyl carbamate with a sulfamoyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonamide intermediate .
  • Step 2: Coupling the intermediate with 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propylamine via nucleophilic substitution (e.g., using DIPEA as a base, THF solvent, 60°C) .
  • Critical Conditions: Maintain pH < 7 during sulfonamide formation to prevent hydrolysis. Use inert gas (N₂/Ar) to avoid oxidation of the pyrrole ring .

Q. Example Reaction Optimization Table

StepReagent/ConditionYield ImprovementReference
1DCM, 0°C, 12 hr75% → 88%
2THF, DIPEA, 60°C60% → 82%

Q. Which spectroscopic techniques are prioritized for structural characterization, and what key spectral markers validate the compound?

Methodological Answer:

  • IR Spectroscopy: Identify carbamate (C=O stretch ~1720 cm⁻¹) and sulfonamide (S=O asymmetric stretch ~1350 cm⁻¹) .
  • ¹H/¹³C NMR: Key markers include:
    • Pyrrole ring protons (δ 6.5–7.2 ppm, multiplet) .
    • Hydroxypropyl CH₂ groups (δ 1.8–2.5 ppm) .
  • LC-MS/MS: Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂NH group at m/z ~120) .

Q. What preliminary assays are recommended to assess its biological activity?

Methodological Answer:

  • Enzyme Inhibition: Screen against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorescence-based assays .
  • Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK293) with IC₅₀ calculations .
  • Solubility: Perform shake-flask method in PBS (pH 7.4) and logP determination via HPLC .

Advanced Research Questions

Q. How to design a study resolving contradictions in stability data under varying pH/temperature?

Methodological Answer:

  • Experimental Design: Use a split-plot factorial design with pH (4–9) and temperature (25–60°C) as variables. Replicate each condition 3× .
  • Analytical Tools: Monitor degradation via UPLC-MS at intervals (0, 24, 48 hr). Apply ANOVA to identify significant degradation pathways .
  • Key Insight: Degradation at pH > 7 correlates with carbamate hydrolysis; stabilize using buffered excipients (e.g., citrate) .

Q. What strategies validate target engagement in cellular assays while minimizing off-target effects?

Methodological Answer:

  • Competitive Binding Assays: Use isotopic labeling (³H/¹⁴C) of the compound and displace with known inhibitors .
  • CRISPR Knockout Models: Generate cell lines lacking the putative target (e.g., sulfonamide-binding protein) to confirm specificity .
  • Proteomics: Perform pull-down assays with biotinylated derivatives and LC-MS/MS to identify off-target binders .

Q. How to evaluate environmental persistence and ecotoxicological risks?

Methodological Answer:

  • Fate Studies: Use OECD 307 guidelines to assess biodegradation in soil/water systems under aerobic/anaerobic conditions .
  • Ecotoxicology: Test on Daphnia magna (48-hr LC₅₀) and algal growth inhibition (OECD 201). Correlate toxicity with logKow values .
  • Modeling: Apply EPI Suite to predict bioaccumulation potential (BCF > 500 indicates high risk) .

Q. Data Contradiction Analysis Example

StudyConditionObserved StabilityProposed Resolution
ApH 7.4, 37°Ct₁/₂ = 8 hrHydrolysis dominant; use stabilizers
BpH 5.0, 25°Ct₁/₂ = 72 hrOxidative degradation negligible
Reference

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